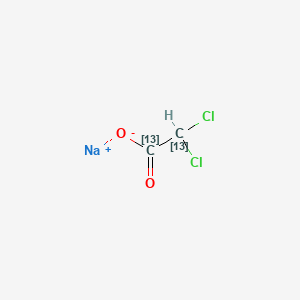

Sodium dichloroacetate-13C2

Descripción general

Descripción

Sodium dichloroacetate-13C2 is a stable isotope-labeled compound, specifically a sodium salt of dichloroacetic acid where two carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and studying metabolic pathways due to its isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sodium dichloroacetate-13C2 is synthesized through the chlorination of acetic acid-13C2, followed by neutralization with sodium hydroxide. The reaction typically involves:

Chlorination: Acetic acid-13C2 is treated with chlorine gas under controlled conditions to form dichloroacetic acid-13C2.

Neutralization: The resulting dichloroacetic acid-13C2 is then neutralized with sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and isotopic enrichment. The process involves stringent quality control measures to maintain the isotopic purity and chemical integrity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Sodium dichloroacetate-13C2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trichloroacetic acid.

Reduction: It can be reduced to form monochloroacetic acid.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions, amines, or thiols are commonly used under basic conditions.

Major Products

Oxidation: Trichloroacetic acid.

Reduction: Monochloroacetic acid.

Substitution: Various substituted acetic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Sodium dichloroacetate-13C2 is extensively used in scientific research, including:

Chemistry: Used as a tracer in studying chemical reactions and mechanisms.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer research where it is used to study the inhibition of pyruvate dehydrogenase kinase.

Industry: Utilized in the development of stable isotope-labeled compounds for various industrial applications.

Mecanismo De Acción

The primary mechanism of action of sodium dichloroacetate-13C2 involves the inhibition of pyruvate dehydrogenase kinase. This inhibition leads to the activation of pyruvate dehydrogenase, which in turn enhances the conversion of pyruvate to acetyl-CoA, thereby promoting oxidative metabolism over glycolysis. This shift in metabolic pathways is particularly significant in cancer research, where it is used to target the altered metabolism of cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

Sodium dichloroacetate: The non-labeled version of the compound.

Sodium acetate-13C2: Another stable isotope-labeled compound used in metabolic studies.

Sodium propionate-2,3-13C2: Used for similar tracing studies in metabolic research.

Uniqueness

Sodium dichloroacetate-13C2 is unique due to its specific isotopic labeling, which allows for precise tracing in metabolic studies. Its ability to inhibit pyruvate dehydrogenase kinase and alter metabolic pathways makes it particularly valuable in cancer research and other biomedical applications.

Actividad Biológica

Sodium dichloroacetate (DCA), particularly its isotopically labeled form Sodium dichloroacetate-13C2, has garnered attention for its potential therapeutic applications in cancer treatment. This article reviews the biological activity of this compound, focusing on its metabolic effects, mechanisms of action, and clinical implications.

Overview of Sodium Dichloroacetate

Sodium dichloroacetate is a sodium salt of dichloroacetic acid, primarily recognized for its role as a metabolic regulator in cancer cells. It functions by inhibiting pyruvate dehydrogenase kinase (PDK), which leads to increased oxidative metabolism and decreased lactic acid production in tumors. This compound has been studied for its ability to induce apoptosis in cancer cells and alter tumor metabolism significantly.

- Inhibition of Pyruvate Dehydrogenase Kinase (PDK) :

- Reactive Oxygen Species (ROS) Generation :

-

Alteration of Metabolic Pathways :

- DCA treatment has been shown to affect key metabolic pathways in cancer cells. For instance, studies indicate that DCA reduces the incorporation of carbon from glucose into amino acids like alanine and serine, suggesting a shift in metabolic flux away from glycolysis towards oxidative phosphorylation .

Case Studies and Clinical Trials

A scoping review identified 12 relevant studies on the use of DCA in cancer treatment, highlighting both its therapeutic potential and associated challenges:

- Efficacy : The effectiveness of DCA remains difficult to evaluate due to heterogeneity among studies. Some reports suggest potential benefits in combination therapies, while others indicate limited efficacy as a standalone treatment .

- Adverse Effects : Common adverse reactions include reversible toxicity and increased liver enzymes. These findings necessitate careful monitoring during treatment .

Metabolic Studies

A detailed study involving pancreatic carcinoma cell lines revealed that DCA significantly decreased the incorporation of labeled carbon into several amino acids compared to controls. This suggests that DCA alters the core carbon metabolism in these cells, potentially impacting their growth and survival .

Data Table: Summary of Key Research Findings

| Study Type | Findings | Notes |

|---|---|---|

| Scoping Review | 12 studies reviewed; high heterogeneity; limited efficacy reported | Adverse effects included liver enzyme increases |

| Metabolic Study | Significant decrease in 13C incorporation into amino acids in treated cells | Suggests altered metabolism |

| Mechanistic Study | Increased ROS generation; apoptosis induction observed | Supports role as a metabolic regulator |

Propiedades

IUPAC Name |

sodium;2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPNKHXLFSSUGS-AWQJXPNKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]([13C](=O)[O-])(Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745867 | |

| Record name | Sodium dichloro(~13~C_2_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-90-6 | |

| Record name | Sodium dichloro(~13~C_2_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.